C25H17ClF3N3O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H17ClF3N3O5 is a complex organic molecule. This compound is characterized by the presence of multiple functional groups, including aromatic rings, halogens, and nitrogen-containing moieties. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H17ClF3N3O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the aromatic core: This step involves the construction of the aromatic rings through reactions such as Friedel-Crafts alkylation or acylation.
Introduction of halogens: Halogenation reactions, such as chlorination and fluorination, are used to introduce chlorine and fluorine atoms into the molecule.
Formation of nitrogen-containing groups: Amination reactions are employed to introduce nitrogen atoms into the structure.
Final assembly: The final step involves coupling reactions to assemble the complete molecule.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: These reactors allow for precise control of reaction conditions and efficient heat transfer.
Catalysts: Catalysts are used to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C25H17ClF3N3O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
C25H17ClF3N3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C25H17ClF3N3O5 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
C25H17ClF3N3O5: can be compared with other similar compounds based on its structure and properties. Similar compounds may include:
C24H16ClF3N3O4: A compound with one less oxygen atom.
C25H18ClF3N3O5: A compound with one additional hydrogen atom.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H17ClF3N3O5 |
---|---|
Molecular Weight |
531.9 g/mol |
IUPAC Name |
[4-[(2S,6R,7S)-4-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C25H17ClF3N3O5/c1-12(33)37-15-7-4-13(5-8-15)22(34)21-20-19(18-3-2-10-30-32(18)21)23(35)31(24(20)36)14-6-9-17(26)16(11-14)25(27,28)29/h2-11,18-21H,1H3/t18?,19-,20-,21+/m1/s1 |
InChI Key |
CTQDMRGLXMDJFY-VKEMMKHGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.